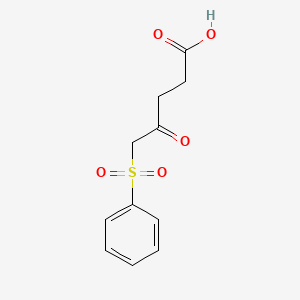

5-(Benzenesulfonyl)-4-oxopentanoic acid

Description

Sulfonylated organic acids, a class of compounds that includes 5-(Benzenesulfonyl)-4-oxopentanoic acid, are significant targets in medicinal chemistry. The sulfonyl group is a key feature in a variety of therapeutic agents due to its ability to form strong hydrogen bonds with biological targets and to constrain the conformation of molecules to fit into the active sites of enzymes. researchgate.net This has led to the development of a wide array of sulfonamide and sulfone-containing drugs with diverse biological activities.

Research has shown that sulfonamides are present in numerous clinically used drugs, including antibacterial, anti-inflammatory, and anticancer agents. nih.gov The versatility of the sulfonyl group allows for its incorporation into various molecular scaffolds to modulate their physicochemical and biological properties. The investigation of sulfonylated organic acids continues to be an active area of research, with ongoing efforts to discover new therapeutic agents for a range of diseases.

The 4-oxopentanoic acid scaffold, also known as levulinic acid, is recognized as a key platform chemical derived from biomass. Its importance in organic chemistry stems from its bifunctional nature, containing both a ketone and a carboxylic acid group. This allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of a wide range of chemicals and materials.

The 4-oxopentanoic acid structure is a versatile building block for the preparation of pharmaceuticals, agrochemicals, and polymers. For instance, it is a precursor to γ-valerolactone, a sustainable liquid fuel and solvent, and to various other valuable compounds such as succinic acid and 1,4-butanediol. Its role as a bio-based chemical intermediate is central to the development of sustainable chemical processes.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. The combination of the benzenesulfonyl moiety and the 4-oxopentanoic acid scaffold points towards its potential application in pharmaceutical development and as a specialized chemical intermediate. smolecule.com

The presence of both a keto and a carboxylic acid group allows for a range of chemical reactions, including decarboxylation, nucleophilic addition to the carbonyl group, and esterification of the carboxylic acid. smolecule.com These reactions highlight its utility as a versatile building block for creating more complex organic molecules.

Potential applications for this compound and its analogues are being explored in several areas:

Pharmaceutical Development : Its structure suggests it could serve as a lead compound for developing new drugs, potentially targeting inflammatory diseases or metabolic disorders. smolecule.com The dual functionality of the keto and sulfonyl groups may allow it to act as a protease inhibitor precursor or a metal chelator. smolecule.com

Chemical Synthesis : It can be used as an intermediate in the synthesis of more complex molecules for materials science and other applications. smolecule.com

Biochemical Research : It may be employed as a tool to study metabolic pathways that involve keto acids. smolecule.com

Analogues of this compound, particularly other benzenesulfonamide (B165840) derivatives, have been investigated for a range of biological activities. Studies have shown that some benzenesulfonamide derivatives exhibit antibacterial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov Further research into this compound and its close analogues could lead to the discovery of novel compounds with valuable biological and chemical properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₅S |

| Molecular Weight | 256.275 g/mol |

| Appearance | Solid (predicted) |

Table 2: Potential Synthetic Approaches for this compound

| Method | Description |

|---|---|

| Sulfonylation Reaction | Reaction of 4-oxopentanoic acid with benzenesulfonyl chloride in the presence of a base. smolecule.com |

| Oxidative Methods | Oxidation of suitable precursors to form the keto acid structure. smolecule.com |

Table 3: Potential Research Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Lead compound for anti-inflammatory or metabolic disorder drugs. smolecule.com |

| Chemical Synthesis | Intermediate for complex organic molecules and materials. smolecule.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

113815-00-2 |

|---|---|

Molecular Formula |

C11H12O5S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-4-oxopentanoic acid |

InChI |

InChI=1S/C11H12O5S/c12-9(6-7-11(13)14)8-17(15,16)10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,14) |

InChI Key |

VCNSHNIIKRJABC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzenesulfonyl 4 Oxopentanoic Acid Derivatives

Strategic Approaches for the Construction of the 4-Oxopentanoic Acid Moiety

The 4-oxopentanoic acid scaffold is a versatile building block that can be assembled through several synthetic routes. Key strategies involve the use of precursor keto-carboxylic acids and the ring-opening of cyclic anhydrides.

Synthesis from Precursor Keto-Carboxylic Acids

Classic synthetic methodologies, namely the acetoacetic ester synthesis and the malonic ester synthesis, provide reliable pathways to 4-oxopentanoic acid, also known as levulinic acid. chegg.combrainly.inwikipedia.orgchegg.comorgoreview.com

The acetoacetic ester synthesis is a well-established method for the preparation of ketones. wikipedia.org The synthesis of 4-oxopentanoic acid via this route involves the alkylation of ethyl acetoacetate (B1235776). The α-carbon, situated between two carbonyl groups, is readily deprotonated by a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. To obtain the 4-oxopentanoic acid structure, the alkylating agent would be an ester of a haloacetic acid, for instance, ethyl chloroacetate (B1199739). The subsequent hydrolysis of the resulting diester under acidic conditions, followed by decarboxylation, yields the desired product. masterorganicchemistry.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Sodium ethoxide (NaOEt) in ethanol | Ethyl acetoacetate enolate |

| 2 | Ethyl chloroacetate (ClCH₂COOEt) | Diethyl 2-acetyl-1,4-butanedioate |

| 3 | Aqueous acid (e.g., H₃O⁺), heat | 4-Oxopentanoic acid |

The malonic ester synthesis offers an alternative route to carboxylic acids. chemicalnote.comwikipedia.orgorganic-chemistry.org This method utilizes diethyl malonate as the starting material. Similar to the acetoacetic ester synthesis, the α-carbon is deprotonated with a suitable base to form a nucleophilic enolate. chemicalnote.com For the synthesis of 4-oxopentanoic acid, the enolate would be reacted with a haloacetone, such as bromoacetone. The resulting substituted malonic ester is then hydrolyzed and decarboxylated to afford 4-oxopentanoic acid. wikipedia.org A major consideration in this synthesis is the potential for dialkylation, which can be minimized by using an excess of the malonic ester. organic-chemistry.org

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Sodium ethoxide (NaOEt) in ethanol | Diethyl malonate enolate |

| 2 | Bromoacetone (BrCH₂COCH₃) | Diethyl 2-(2-oxopropyl)malonate |

| 3 | Aqueous acid (e.g., H₃O⁺), heat | 4-Oxopentanoic acid |

Derivations from Cyclic Anhydrides and Related Intermediates

Cyclic anhydrides, such as succinic anhydride (B1165640) and glutaric anhydride, serve as valuable precursors for the synthesis of 4-oxopentanoic acid derivatives. orgsyn.orgorgsyn.orgprepchem.comsciencemadness.orgwikipedia.orgchemicalbook.com These methods often involve Friedel-Crafts acylation or related reactions.

Succinic anhydride can be prepared by the dehydration of succinic acid using reagents like acetyl chloride, phosphoryl chloride, or through thermal methods. wikipedia.org The anhydride can then undergo a Friedel-Crafts acylation reaction with an appropriate aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.comnih.gov For example, the reaction of succinic anhydride with benzene (B151609) would yield 4-oxo-4-phenylbutanoic acid, a derivative of 4-oxopentanoic acid.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Succinic anhydride | Benzene | AlCl₃ | 4-Oxo-4-phenylbutanoic acid |

Similarly, glutaric anhydride can be synthesized from glutaric acid and can participate in analogous reactions to produce derivatives of 5-oxohexanoic acid. chemicalbook.com The formation of glutaric acid itself can be achieved through various routes, including the oxidation of cyclopentane (B165970) or the hydrolysis of trimethylene cyanide. orgsyn.orgchemicalbook.com

Introduction and Functionalization of the Benzenesulfonyl Group

The benzenesulfonyl group can be introduced onto the 4-oxopentanoic acid framework through direct sulfonylation methods. Once incorporated, this moiety can undergo various chemical transformations.

Direct Sulfonylation Methods for 5-(Benzenesulfonyl)-4-oxopentanoic Acid Analogues

The introduction of a sulfonyl group onto an aromatic ring is typically achieved through electrophilic aromatic substitution, specifically aromatic sulfonation. wikipedia.orglibretexts.orgyoutube.comyoutube.comlibretexts.org This reaction involves the treatment of an aromatic compound with a sulfonating agent, such as fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or chlorosulfuric acid. wikipedia.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. wikipedia.orgyoutube.com

In the context of synthesizing this compound analogues, a precursor molecule containing a phenyl group at the 5-position would be subjected to sulfonation. The reaction is reversible, with desulfonation occurring in dilute, hot aqueous acid. wikipedia.org

A related approach is the Friedel-Crafts acylation using a benzenesulfonyl chloride in the presence of a Lewis acid catalyst. This would introduce the benzenesulfonyl group onto a suitable nucleophilic carbon.

Transformations and Modifications of the Benzenesulfonyl Moiety

The benzenesulfonyl group is not merely a static substituent; it can be chemically altered, providing further avenues for molecular diversification. Key transformations include desulfonylation, reduction, and nucleophilic aromatic substitution.

Desulfonylation is the removal of the sulfonyl group. Reductive desulfonylation replaces the C-SO₂ bond with a C-H bond and can be achieved using various reducing agents, including sodium amalgam, magnesium, or samarium(II) iodide. wikipedia.org Transition-metal-catalyzed methods have also been developed. nih.govoup.com Reductive elimination, another form of desulfonylation, can lead to the formation of alkenes from β-hydroxy or β-acyloxy sulfones, a transformation famously utilized in the Julia olefination. wikipedia.org

| Desulfonylation Method | Reagents | Outcome |

| Reductive Desulfonylation | Sodium amalgam, Magnesium, SmI₂ | Replacement of -SO₂R with -H |

| Reductive Elimination (Julia Olefination) | Sodium amalgam, SmI₂/HMPA | Formation of an alkene |

The reduction of the benzenesulfonyl group can also be accomplished. For instance, arylsulfonyl chlorides can be reduced to the corresponding arylthiols using reagents like triphenylphosphine (B44618) or zinc and sulfuric acid. researchgate.netgoogle.com

Nucleophilic aromatic substitution (SNAr) can occur on the benzene ring of the benzenesulfonyl moiety, particularly if it is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comyoutube.com In such cases, a nucleophile can displace a leaving group (e.g., a halide) on the aromatic ring. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Arenesulfonyl chlorides can also undergo nucleophilic substitution at the sulfur atom, where a nucleophile displaces the chloride. nih.govrsc.org

Derivatization and Structural Diversification of this compound

The presence of both a carboxylic acid and a ketone functional group in the this compound structure allows for a wide array of derivatization reactions, leading to significant structural diversity. The reactivity of these groups can be considered analogous to those in levulinic acid. researchgate.netresearchgate.netmdpi.com

The carboxylic acid group can be converted into a variety of derivatives. thermofisher.comnih.gov Esterification can be achieved by reaction with an alcohol under acidic conditions. Amides can be formed by reacting the carboxylic acid with an amine, often in the presence of a coupling agent such as a carbodiimide. thermofisher.com The carboxylic acid can also be reduced to a primary alcohol.

The ketone carbonyl group is also a site for numerous transformations. researchgate.net It can be reduced to a secondary alcohol. Ketalization, the reaction with an alcohol or diol in the presence of an acid catalyst, can be used to protect the ketone functionality. researchgate.net Reductive amination, the reaction with an amine in the presence of a reducing agent, can be used to form N-substituted pyrrolidones. researchgate.net

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent | Amide |

| Ketone | Reduction | Reducing agent (e.g., NaBH₄) | Secondary alcohol |

| Ketone | Ketalization | Alcohol/Diol, Acid catalyst | Ketal |

| Ketone | Reductive Amination | Amine, Reducing agent | N-substituted pyrrolidone |

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid moiety of this compound is a prime site for functionalization, most commonly through esterification and amidation reactions. These transformations are fundamental for creating derivatives with modified solubility, reactivity, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved by reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard procedure for protecting the carboxylic acid group or for creating ester derivatives as final products.

Amidation: The formation of amides from the carboxylic acid group is a key transformation for building peptide-like structures or introducing nitrogen-containing functionalities. nih.gov This reaction generally requires the activation of the carboxylic acid, which can be accomplished using various coupling reagents. nih.govrsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine. The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

| Reagent Class | Example Reagents | Typical Conditions | Application |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Room temperature, in solvents like DCM or DMF | General amide bond formation |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA), room temperature | Efficient coupling, often used in peptide synthesis |

| Uronium/Guanidinium Salts | HBTU, HATU | Base (e.g., DIPEA or NMM), room temperature | Rapid and high-yield amide formation |

| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Typically at 0 °C to room temperature | Forms a highly reactive acyl chloride intermediate |

Reactions at the Ketone Functionality for Structural Elaborations

The ketone group at the C4 position offers a second reactive site for structural modifications. As a carbonyl group, it is susceptible to nucleophilic attack, allowing for a variety of additions and condensation reactions. These transformations are essential for extending the carbon skeleton and introducing new functional groups or stereocenters.

Common reactions at the ketone functionality include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a new chiral center.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the ketone results in the formation of a tertiary alcohol and a new carbon-carbon bond.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, providing a method for carbon-carbon double bond formation.

Hydrazone Formation: The ketone readily reacts with hydrazine (B178648) or its derivatives to form hydrazones. This reaction is often the first step in cyclization reactions to form heterocyclic structures like pyridazinones. nih.govmetu.edu.tr

Cyclization Reactions to Form Heterocyclic Structures (e.g., Pyrrolidines, Pyridazinones)

The 1,4-dicarbonyl relationship (when considering the carboxylic acid) in this compound and its derivatives makes it an excellent precursor for the synthesis of five- and six-membered heterocyclic rings.

Pyridazinones: One of the most common applications of γ-keto acids is in the synthesis of pyridazinones, which are known to possess a wide range of pharmacological activities. researchgate.netnih.gov The synthesis is typically achieved through a condensation reaction between the γ-keto acid and a hydrazine derivative. nih.govmetu.edu.tr The initial reaction forms a hydrazone at the ketone position, which then undergoes an intramolecular cyclization via nucleophilic attack on the carboxylic acid (or its ester derivative) to form the stable six-membered pyridazinone ring. nih.gov

| Hydrazine Reactant | Resulting Pyridazinone Substituent |

| Hydrazine (NH₂NH₂) | N-unsubstituted pyridazinone |

| Phenylhydrazine (PhNHNH₂) | N-phenyl pyridazinone |

| Methylhydrazine (MeNHNH₂) | N-methyl pyridazinone |

| Substituted Hydrazines (R-NHNH₂) | N-substituted pyridazinone |

Pyrrolidines: Pyrrolidine (B122466) rings, which are core structures in many natural products and pharmaceuticals, can also be synthesized from precursors derived from this compound. nih.govresearchgate.net A common strategy involves converting the carboxylic acid to an amide and then performing a reductive amination on the ketone. For example, amidation with a primary amine followed by intramolecular reductive amination can lead to the formation of a substituted pyrrolidinone. Alternatively, tandem reactions, such as a [3+2] cycloaddition using azomethine ylides generated from related imines, represent a modern approach to constructing substituted pyrrolidine rings. researchgate.net

Stereoselective Synthesis and Chiral Control in this compound Analogues

Introducing stereochemical control during the synthesis of analogues of this compound is critical, as the biological activity of chiral molecules often depends on their absolute configuration. nih.gov Several strategies can be employed to achieve stereoselective synthesis.

Chiral Resolution: A racemic mixture of a derivative can be separated into its individual enantiomers. This can be accomplished by reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization or chromatography. Chiral HPLC is also a powerful method for direct separation of enantiomers. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively. The Evans aldol (B89426) reaction, for instance, uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective additions to aldehydes, a method that could be adapted to build chiral centers in analogues. nih.gov

Asymmetric Catalysis: Chiral catalysts (e.g., metal-ligand complexes) can be used to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of a double bond or asymmetric reduction of the ketone functionality are common examples.

Chiral Pool Synthesis: Synthesis can begin with a readily available, enantiomerically pure starting material (a "chiral pool" molecule) that already contains one or more of the desired stereocenters.

These methods allow for the synthesis of specific stereoisomers, which is essential for studying structure-activity relationships and developing enantiomerically pure therapeutic agents. nih.govnih.gov

Mechanistic Biological Applications of 5 Benzenesulfonyl 4 Oxopentanoic Acid Derivatives

Enzyme Inhibition Studies

The structural features of 5-(benzenesulfonyl)-4-oxopentanoic acid derivatives make them suitable candidates for the design of enzyme inhibitors. The benzenesulfonyl moiety can engage in various non-covalent interactions with enzyme active sites, while the keto-acid portion can act as a zinc-binding group or participate in other key interactions.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their aberrant activity is implicated in various pathological processes, including cancer metastasis and arthritis. nih.govgoogle.com Consequently, the development of MMP inhibitors has been an active area of research. nih.gov

A series of 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives have been synthesized and evaluated for their inhibitory activity against MMP-2 and MMP-9, two key enzymes in cancer progression. nih.gov All the synthesized compounds demonstrated inhibitory activity against both MMP-2 and MMP-9. nih.gov Notably, compounds 4a , 4e , and 4i displayed the most potent activity. nih.gov While these compounds showed only mild to moderate inhibition of cancer cell proliferation, they significantly suppressed the migration and invasion of cancer cells at low concentrations. nih.gov Further investigation of compound 4e revealed its ability to inhibit vascular endothelial cell tube formation and the sprouting of microvessels from aortic rings in vitro in a dose-dependent manner, highlighting its anti-angiogenic potential. nih.gov Molecular docking studies suggested that these derivatives could be promising candidates for further optimization in the development of MMP inhibitors as potential anticancer agents. nih.gov

Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. nih.govnih.gov Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. nih.govgoogle.com

Research into small molecule inhibitors has identified potent and selective inhibitors of caspase-1. nih.gov For instance, a tetrapeptide inhibitor, L-709,049, has been shown to effectively suppress the production of mature IL-1β in vitro and in a murine model of endotoxic shock. nih.gov This inhibitor specifically affected IL-1β production without altering the levels of IL-1α and IL-6. nih.gov

Furthermore, novel cyanopropanoate-containing small molecules based on a peptidic scaffold have been developed as potent inhibitors of caspase-1, with some exhibiting IC50 values as low as ≤ 1 nM. nih.gov These compounds demonstrated a high degree of selectivity for caspase-1 over other caspases. nih.gov

The inhibitory potential of benzenesulfonyl derivatives extends beyond MMPs and caspases. Studies have also explored their activity against other enzyme targets, such as human neutrophil elastase (hNE).

In one study, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE. nih.gov Among the tested compounds, compound 4f showed moderate inhibitory activity with an IC50 value of 35.2 μM. nih.gov Molecular docking studies suggested that the benzenesulfonic acid moiety of 4f binds to the active site of hNE in a manner similar to a known covalent inhibitor, although without forming a covalent bond. nih.gov The study concluded that the amide-(4-biphenyl) moiety in this scaffold is crucial for its hNE inhibitory activity. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Key Intermediates for the Synthesis of Complex Organic Molecules

The class of molecules known as γ-keto sulfones, to which 5-(benzenesulfonyl)-4-oxopentanoic acid belongs, are recognized as highly versatile building blocks and valuable intermediates in organic and pharmaceutical chemistry. nih.gov The strategic placement of the ketone at the γ-position relative to the sulfonyl group, combined with the carboxylic acid, provides multiple reaction sites for constructing intricate molecular frameworks.

The primary value of this compound as an intermediate lies in the ability to selectively transform its functional groups. The ketone can undergo a variety of reactions, including reduction to a secondary alcohol, forming a β-hydroxy sulfone. β-hydroxy sulfones are themselves crucial intermediates in numerous synthetic pathways. nih.gov Furthermore, the carbon skeleton can be elaborated through reactions at the positions alpha to both the ketone and the sulfonyl group, which are activated towards deprotonation and subsequent alkylation or condensation reactions.

The benzenesulfonyl group is not merely a passive substituent; it can act as a leaving group in elimination reactions or be removed under specific reductive conditions, such as with magnesium metal, a process known as dephenylsulfonylation. researchgate.net This allows for the introduction of the keto-acid chain into a molecule, with the sulfonyl group serving as a temporary activating group that is later removed. Moreover, γ-keto sulfones have been shown to participate in cycloaddition reactions. For instance, related β,γ-unsaturated keto sulfones can react with dienophiles to generate complex carbocyclic structures like cyclopentenes, highlighting the potential for this class of compounds in constructing cyclic systems. nih.gov

| Functional Group | Potential Transformation | Resulting Structure | Application |

|---|---|---|---|

| Ketone (C4) | Reduction (e.g., with NaBH₄) | β-Hydroxy Sulfone | Intermediate for further synthesis (e.g., elimination, substitution). nih.gov |

| Carboxylic Acid (C1) | Esterification / Amidation | Esters / Amides | Prodrug synthesis, polymer linkage. |

| Benzenesulfonyl Group | Reductive Desulfonylation | 4-Oxopentanoic acid derivative | Removal of activating group after desired transformations. researchgate.net |

| α-Carbons (C3, C5) | Enolate formation and Alkylation | Substituted Carbon Chain | Building molecular complexity and new C-C bonds. |

| Entire Molecule | Cycloaddition Precursor | Carbocyclic/Heterocyclic rings | Synthesis of complex ring systems. nih.gov |

Integration into Catalytic Systems and Support Materials (e.g., Nanocatalysts)

While the synthesis of β-keto and γ-keto sulfones often employs catalytic methods, including metal-free approaches or the use of photocatalysts like graphitic carbon nitride (g-C3N4), the direct integration of this compound into catalytic systems is a more specialized area. nih.govrsc.org The compound's structure, however, offers significant potential for such applications.

The carboxylic acid functionality provides a key anchoring point for immobilizing the molecule onto solid supports. This is a common strategy for creating heterogeneous catalysts, where an active catalytic species is attached to a support material like silica, alumina, or polymer beads. By grafting this compound onto such a support, it could serve as a ligand or a scaffold.

Furthermore, the aromatic ring of the benzenesulfonyl group can be functionalized (e.g., with amino or hydroxyl groups) to create ligands capable of coordinating with metal centers. A metal complex incorporating this ligand could then function as a catalyst, with the sulfonyl group potentially influencing the electronic properties and stability of the catalytic center. The spatial arrangement of the keto-acid chain could also play a role in substrate recognition and stereoselectivity. Although specific examples utilizing this exact molecule are not prevalent in current literature, the fundamental reactivity of its constituent groups provides a strong basis for its potential development in the field of supported catalysis and catalyst design.

Role in the Synthesis of Diverse Heterocyclic Compounds

The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds. Its carbon backbone contains what can be considered a 1,4-dicarbonyl equivalent (the ketone at C4 and the carboxylic acid at C1), which is a classic precursor for the formation of five-membered heterocycles through condensation reactions.

The Paal-Knorr synthesis, a fundamental method in heterocyclic chemistry, can be adapted for this molecule.

Pyrroles : Reaction with ammonia (B1221849) or primary amines could lead to the formation of a pyrrolidinone derivative, a core structure in many pharmaceuticals.

Furans : Treatment with a strong dehydrating agent could induce intramolecular cyclization to yield a furanone ring.

Thiophenes : Reagents like Lawesson's reagent or phosphorus pentasulfide could be used to synthesize the corresponding thiophenone derivative.

Beyond five-membered rings, the molecule can react with binucleophiles to form six-membered heterocycles. For example, condensation with hydrazine (B178648) (H₂N-NH₂) could yield a dihydropyridazinone, a heterocyclic system known for its biological activities. The presence of the benzenesulfonyl group on the resulting heterocycle is also significant, as arylsulfonyl moieties are found in many bioactive molecules and can enhance properties like cell penetration and target binding. nih.gov The synthesis of complex fused heterocyclic systems, such as pyrrolo[2,3-b]indoles, has been demonstrated using precursors containing a phenylsulfonyl group, underscoring the utility of this functional group in directing complex cyclization reactions. nih.gov

| Reagent | Resulting Heterocycle Class | Core Ring Structure |

|---|---|---|

| Ammonia / Primary Amines (R-NH₂) | Pyrrolidinones | Five-membered ring with one nitrogen atom |

| Dehydrating Agent (e.g., H₂SO₄) | Furanones | Five-membered ring with one oxygen atom |

| Hydrazine (H₂N-NH₂) | Dihydropyridazinones | Six-membered ring with two adjacent nitrogen atoms |

| Hydroxylamine (NH₂OH) | Oxazinones | Six-membered ring with one oxygen and one nitrogen atom |

| Phosphorus Pentasulfide / Lawesson's Reagent | Thiophenones | Five-membered ring with one sulfur atom |

Q & A

Q. What are the common synthetic routes for preparing 5-(Benzenesulfonyl)-4-oxopentanoic acid and its derivatives?

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and regiochemistry (e.g., sulfonyl and ketone groups).

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) validate molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones, S=O stretch at ~1150 cm⁻¹ for sulfonyl groups).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DCM, acetonitrile) enhance coupling efficiency.

- Catalyst Ratios: Increasing DMAP loading (e.g., 1.5 eq. relative to EDC) accelerates activation of carboxylic acids .

- Temperature Control: Prolonged stirring at ambient temperature (18–24 hours) maximizes conversion while minimizing side reactions like hydrolysis .

- Purification: Gradient elution in flash chromatography (e.g., 0–30% EA in DCM) separates sulfonylated byproducts .

Q. What are the structure-activity relationship (SAR) trends observed in this compound derivatives for receptor binding?

Methodological Answer: Modifications to the benzenesulfonyl group significantly influence biological activity:

- Electron-Withdrawing Substituents (e.g., Cl): Enhance CCK-B/gastrin receptor binding affinity (e.g., dichlorobenzamido derivatives in ).

- Bulkier Groups (e.g., spirocyclic amines): Reduce binding due to steric hindrance but improve metabolic stability .

- Assays: In vitro competitive binding assays (e.g., [¹²⁵I]CCK-8 displacement) and in vivo acid secretion models (perfused rat stomach) validate SAR trends .

Q. What advanced analytical methods are employed to study the fragmentation mechanisms of this compound?

Methodological Answer:

- Collision-Induced Dissociation (CID): Tandem MS (e.g., Q-TOF) reveals fragmentation pathways, such as CO₂ elimination via a pentagonal transition state .

- Density Functional Theory (DFT): Predicts energy barriers and intermediates (e.g., B3LYP/6-311++G(3df,3pd) level) to rationalize experimental MS/MS spectra .

- Mulliken Charge Analysis: Identifies electron-deficient sites prone to cleavage (e.g., ketone vs. sulfonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.